1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium
説明
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,1517,13]icosane;tetramethylazanium is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple oxygen and silicon atoms arranged in a highly symmetrical and intricate framework
特性
CAS番号 |
56982-91-3 |
|---|---|
分子式 |
C32H96N8O20Si8 |
分子量 |
1137.8 g/mol |
IUPAC名 |
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium |
InChI |
InChI=1S/8C4H12N.O20Si8/c8*1-5(2,3)4;1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h8*1-4H3;/q8*+1;-8 |
InChIキー |
IHSZIUVUXMURSE-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)[O-])[O-])[O-])[O-])[O-])[O-])[O-] |
製品の起源 |
United States |
準備方法
The synthesis of 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Formation of the Siloxane Backbone: The initial step involves the formation of the siloxane backbone through the hydrolysis and condensation of organosilicon precursors. This step requires controlled conditions to ensure the correct arrangement of silicon and oxygen atoms.
Incorporation of Tetramethylazanium: The tetramethylazanium group is introduced through a quaternization reaction, where a suitable precursor reacts with methylating agents under specific conditions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and IR spectroscopy to confirm its structure.
化学反応の分析
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
科学的研究の応用
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and nanomaterials.
Medicine: Research is ongoing into its use as a component in medical devices and implants due to its biocompatibility and stability.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: The siloxane backbone interacts with various biomolecules, including proteins and nucleic acids, facilitating targeted delivery and binding.
Pathways: The compound can modulate cellular pathways related to oxidative stress, inflammation, and cell signaling, making it a potential candidate for therapeutic applications.
類似化合物との比較
1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium can be compared with other similar compounds, such as:
Polysiloxanes: These compounds share a similar siloxane backbone but lack the complexity and specific functional groups of the target compound.
Silica-based Nanomaterials: While these materials also contain silicon and oxygen, their structure and properties differ significantly from the target compound.
Organosilicon Compounds: These compounds have varying degrees of similarity, with differences in functional groups and overall structure.
The uniqueness of 1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,15
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
